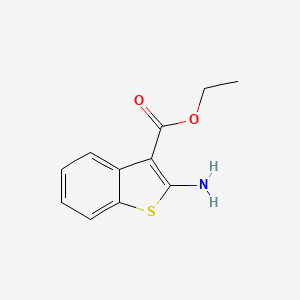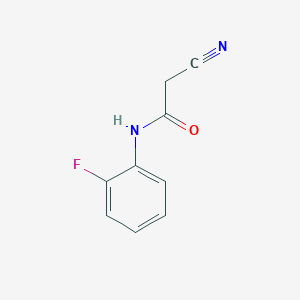
环辛烷甲酸
描述
Cyclooctanecarboxylic acid (COCA) is an organic compound belonging to the family of cyclic carboxylic acids. It is a cyclic 8-carbon molecule with a carboxyl group at each of the two ends. COCA is a unique molecule with a variety of applications, ranging from synthetic chemistry and drug discovery to biochemistry and material science. COCA has been studied extensively over the last few decades, and its unique properties make it an ideal candidate for a wide range of laboratory and industrial applications.
科学研究应用
结构分析和构象研究
环辛烷甲酸及其衍生物的结构性质已得到广泛研究。Bürgi 和 Dunitz (1968) 研究了环辛烷-顺-1, 2-二甲酸的晶体结构,揭示了一种镜像对称构象,这有助于理解环辛烷化合物的分子几何构象和结构动力学 (Bürgi 和 Dunitz,1968)。此外,Kălmăn 等人 (2002) 探索了带有邻位 COX 基团的环辛烷的紧密堆积,这提供了对这些化合物的分子相互作用和构象特征的见解 (Kălmăn 等人,2002)。
化学合成和反应
环辛烷甲酸衍生物的合成和反应性一直是研究的主题。例如,Kerber 和 Müller (1987) 讨论了环辛三烯基二锂的羧化,这突出了环辛烷甲酸衍生物在有机合成中的化学反应性和潜在应用 (Kerber 和 Müller,1987)。此外,de Boer 等人 (2005) 关于使用羧酸促进催化剂对烯烃进行顺式二羟基化和环氧化的工作证明了环辛烷甲酸在催化过程中的效用 (de Boer 等人,2005)。
材料科学和聚合物化学
环辛烷甲酸衍生物在材料科学,特别是聚合物化学中具有应用。Xue 和 Toyota (2009) 研究了环辛二烯的聚合以及环辛烷甲酸衍生物作为链转移剂的用途,这对于开发新型聚合物材料具有重要意义 (Xue 和 Toyota,2009)。此外,Alonso-Villanueva 等人 (2011) 关于功能化环辛烯和降冰片烯衍生物的开环复分解聚合的研究突出了环辛烷甲酸在合成具有增强溶解性和热性能的改性聚环辛烯中的作用 (Alonso-Villanueva 等人,2011)。
作用机制
属性
IUPAC Name |
cyclooctanecarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-9(11)8-6-4-2-1-3-5-7-8/h8H,1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAXDCBRCGSGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343103 | |
| Record name | Cyclooctanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4103-15-5 | |
| Record name | Cyclooctanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclooctanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the stereochemistry of 2-hydroxy-1-cyclooctanecarboxylic acid influence its hydrogen bonding patterns in the solid state?
A: The cis and trans isomers of 2-hydroxy-1-cyclooctanecarboxylic acid exhibit distinct hydrogen bonding motifs in their crystal structures. The trans isomer, both as a free acid and an amide, forms infinite ribbons of dimers connected by R(2)(2)(12) rings with C(i) symmetry []. These ribbons arise from two alternating dimer types, differentiated by the donor-acceptor roles of the functional groups. In contrast, the cis isomer forms antiparallel hydrogen-bonded helices stabilized by interactions analogous to those observed in (1R,2R,4S*)-4-tert-butyl-2-hydroxy-1-cyclopentanecarboxamide []. This difference in hydrogen bonding patterns highlights the significant impact of stereochemistry on the solid-state packing and potential intermolecular interactions of these molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1269032.png)
![3-allyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1269035.png)

